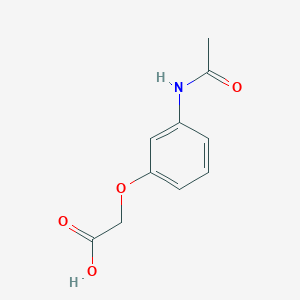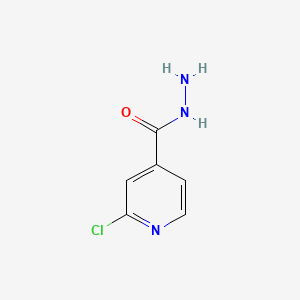![molecular formula C19H17NO B1267628 2-苄基-2,3-二氢-1H-萘并[1,2-e][1,3]噁嗪 CAS No. 6342-10-5](/img/structure/B1267628.png)
2-苄基-2,3-二氢-1H-萘并[1,2-e][1,3]噁嗪
描述
2-Benzyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine is a heterocyclic compound that belongs to the oxazine family This compound is characterized by its unique structure, which includes a naphthalene ring fused with an oxazine ring
科学研究应用
2-Benzyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of advanced materials, such as polymers and dyes.
作用机制
Target of Action
Similar oxazine derivatives have been studied for their anti-inflammatory properties . These compounds are known to interact with the cyclooxygenase (COX) enzymes, which exist in two forms: COX-1 and COX-2 . These enzymes play a crucial role in the production of prostaglandins, prostacyclin, and thromboxane, important inflammatory mediators .
Mode of Action
This is likely due to their interaction with the COX-2 enzyme, resulting in the inhibition of prostanoid biosynthesis .
Biochemical Pathways
The compound’s interaction with the COX enzymes affects the prostanoid biosynthetic pathway . This pathway is responsible for the production of important inflammatory mediators from arachidonic acid . By inhibiting this pathway, the compound can potentially reduce inflammation.
Result of Action
The result of the compound’s action would likely be a reduction in inflammation, given the anti-inflammatory properties of similar oxazine derivatives . This is achieved through the inhibition of the prostanoid biosynthetic pathway, reducing the production of inflammatory mediators .
生化分析
Biochemical Properties
2-Benzyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine plays a significant role in various biochemical reactions. It has been shown to interact with several enzymes, proteins, and other biomolecules. For instance, it exhibits anti-inflammatory properties by inhibiting the cyclooxygenase-2 (COX-2) enzyme . The interaction between 2-benzyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine and COX-2 involves binding to the active site of the enzyme, thereby preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . Additionally, molecular docking studies have confirmed the binding affinity of this compound to COX-2, further supporting its role as a potential non-steroidal anti-inflammatory agent .
Cellular Effects
The effects of 2-benzyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine on various cell types and cellular processes have been extensively studied. This compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . The compound’s impact on cell signaling pathways includes the downregulation of pro-inflammatory cytokines and the inhibition of nuclear factor-kappa B (NF-κB) signaling . Furthermore, 2-benzyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine has been shown to alter gene expression profiles related to inflammation and cell survival .
Molecular Mechanism
The molecular mechanism of action of 2-benzyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Specifically, the binding of 2-benzyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine to the COX-2 enzyme inhibits its activity, leading to a reduction in prostaglandin synthesis . Additionally, the compound has been found to interact with other proteins involved in cell signaling pathways, such as NF-κB, thereby modulating their activity and downstream effects . These interactions result in the inhibition of inflammatory responses and the promotion of apoptosis in cancer cells .
Temporal Effects in Laboratory Settings
The temporal effects of 2-benzyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine have been studied in various laboratory settings. Over time, the stability and degradation of this compound can influence its efficacy and long-term effects on cellular function. In vitro studies have shown that 2-benzyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine remains stable under physiological conditions for extended periods In vivo studies have also indicated that the compound maintains its anti-inflammatory and anti-cancer properties over time, suggesting its potential for long-term therapeutic use .
Dosage Effects in Animal Models
The effects of 2-benzyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine vary with different dosages in animal models. Studies have demonstrated that low to moderate doses of this compound exhibit significant anti-inflammatory and anti-cancer activities without causing adverse effects . At higher doses, potential toxic effects, such as gastrointestinal disturbances and hepatotoxicity, have been observed . These findings highlight the importance of determining the optimal dosage range for therapeutic applications of 2-benzyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine to minimize toxicity while maximizing efficacy.
Metabolic Pathways
2-Benzyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound undergoes biotransformation primarily in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolic process results in the formation of several metabolites, some of which retain biological activity
Transport and Distribution
The transport and distribution of 2-benzyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine within cells and tissues are critical for its biological activity. This compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, including the cytoplasm and nucleus . The distribution of 2-benzyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine within tissues is influenced by factors such as tissue perfusion, binding affinity to plasma proteins, and the presence of efflux transporters .
Subcellular Localization
The subcellular localization of 2-benzyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine plays a crucial role in its activity and function. This compound has been found to localize to specific cellular compartments, such as the endoplasmic reticulum and mitochondria . Targeting signals and post-translational modifications may direct 2-benzyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine to these compartments, where it can exert its effects on cellular processes . The localization of this compound within subcellular organelles is an area of active research, with potential implications for its therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine typically involves a multi-component reaction. One common method is the condensation reaction of 2-naphthol, benzaldehyde, and phenylmethanamine. This reaction is usually carried out under reflux conditions in the presence of an acid catalyst .
Another efficient method involves a one-pot solvent-free synthesis using a bio-based and recyclable magnetic nano-catalyst, such as Fe3O4@nano-cellulose/TiCl. This green chemistry approach offers high yields, short reaction times, and environmental friendliness. The reaction is performed by grinding the reactants at room temperature .
Industrial Production Methods
Industrial production of 2-benzyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the process.
化学反应分析
Types of Reactions
2-Benzyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the oxazine ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl and naphthalene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted naphtho[1,2-e][1,3]oxazines, naphthoquinones, and reduced oxazine derivatives.
相似化合物的比较
Similar Compounds
- 2,3-Dihydro-1H-naphtho[1,2-e][1,3]oxazine
- 2-Benzyl-1,3-diphenyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine
- 2,3-Dihydro-2-substituted-1H-naphtho[1,2-e][1,3]oxazine derivatives
Uniqueness
2-Benzyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine is unique due to its specific benzyl substitution, which imparts distinct chemical and biological properties
属性
IUPAC Name |
2-benzyl-1,3-dihydrobenzo[f][1,3]benzoxazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO/c1-2-6-15(7-3-1)12-20-13-18-17-9-5-4-8-16(17)10-11-19(18)21-14-20/h1-11H,12-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYFAABULEGCMTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC3=CC=CC=C23)OCN1CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60287032 | |
| Record name | 2-benzyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60287032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6342-10-5 | |
| Record name | NSC48871 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48871 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC48690 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48690 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-benzyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60287032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the spatial arrangement of the phenyl and naphthyl rings in 2-benzyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine?
A1: The research paper states that the dihedral angle between the phenyl ring and the naphthyl fused-ring system in the 2-benzyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine molecule is 17.4° []. This suggests a non-planar arrangement, with the two ring systems significantly tilted relative to each other.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


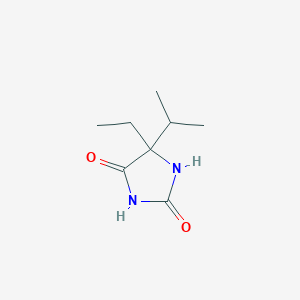
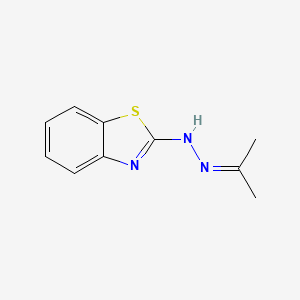
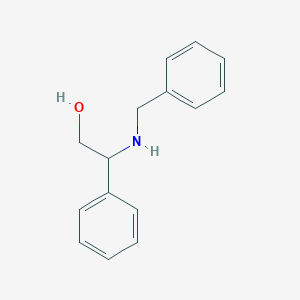
![2-[(Methoxycarbonyl)amino]benzoic acid](/img/structure/B1267552.png)
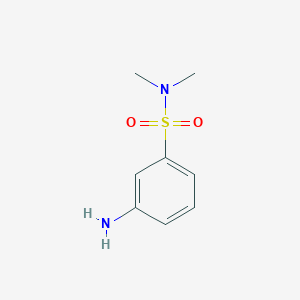

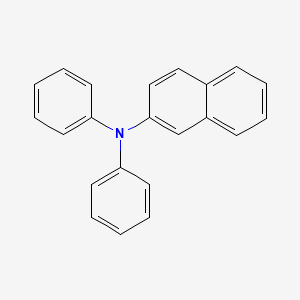
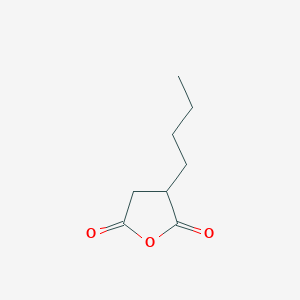

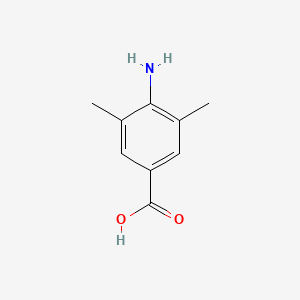
![4-[(4-cyanophenyl)disulfanyl]benzonitrile](/img/structure/B1267565.png)
